3-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
Properties
Molecular Formula |
C17H17BrN4O2S |
|---|---|
Molecular Weight |
421.3 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H17BrN4O2S/c18-12-3-4-13-11(10-12)5-7-22(13)8-6-15(23)19-17-21-20-16(25-17)14-2-1-9-24-14/h3-5,7,10,14H,1-2,6,8-9H2,(H,19,21,23) |
InChI Key |
FKIWYOHCGKGLFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCN3C=CC4=C3C=CC(=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound 3-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide (CAS Number: 1190273-51-8) is a complex organic molecule characterized by its unique structural features, including an indole moiety and a thiadiazole derivative. This compound has garnered attention due to its potential biological activities, which are essential for medicinal chemistry and drug development.
The molecular formula of the compound is , with a molecular weight of approximately 421.31 g/mol. Its physical properties include a density of and a boiling point of at 760 mmHg .
| Property | Value |
|---|---|
| Molecular Formula | C17H17BrN4O2S |
| Molecular Weight | 421.31 g/mol |
| Density | 1.7 g/cm³ |
| Boiling Point | 582.6 °C |
| Flash Point | 306.1 °C |
Biological Activity
Compounds containing indole and thiadiazole moieties have been reported to exhibit a range of biological activities. The specific biological activities associated with This compound include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens.
- Anticancer Potential : Similar compounds have shown efficacy in inhibiting cancer cell proliferation, indicating that this compound could possess anticancer activity.
The mechanism of action for compounds with indole and thiadiazole structures often involves interaction with specific biological targets such as enzymes or receptors. For instance:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cell signaling pathways.
- Receptor Modulation : These compounds might modulate receptors that play critical roles in cellular responses.
Case Studies and Research Findings
Research has highlighted the importance of structure-activity relationships (SAR) in determining the biological efficacy of these compounds. A comparative study on structurally similar compounds revealed the following insights:
| Compound Name | Biological Activity |
|---|---|
| 5-(methoxymethyl)-1,3,4-thiadiazol | Antimicrobial |
| 6-chloro-N-[5-(tetrahydrofuran)]thiadiazol | Anticancer |
| 3-(indolyl)thiadiazoles | Anti-inflammatory |
These findings emphasize the potential for This compound to be developed into a therapeutic agent through further empirical testing.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds containing indole and thiadiazole moieties exhibit antibacterial activities against various strains of bacteria, including resistant strains. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Potential
Indole derivatives are known for their anticancer properties. The presence of bromine in the indole ring enhances its reactivity and biological activity. Preliminary studies suggest that the compound may exhibit antiproliferative effects against cancer cell lines, potentially offering a new avenue for cancer treatment .
Other Therapeutic Applications
The compound's unique structure suggests potential applications in treating various diseases, including:
- Anti-inflammatory : Compounds with similar structures have shown anti-inflammatory effects in preclinical models.
- Antimicrobial : Its ability to combat resistant bacterial strains positions it as a candidate for developing new antibiotics.
Study on Antibacterial Activity
A study published in PMC demonstrated that hybrid compounds derived from thiadiazoles exhibited significant antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria . The study utilized disk diffusion methods to assess the inhibition zones, revealing promising results for compounds similar to 3-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide.
Anticancer Research
Another investigation focused on the antiproliferative effects of indole-based compounds against pancreatic cancer cells. The study highlighted the potential of these compounds in inhibiting cell growth and inducing apoptosis in cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis pathways, and inferred properties:
Key Findings from Comparative Analysis
Substituent Effects: Bromine vs. Benzyloxy: Bromine (Analog 1 vs. THF vs. Ethyl/Thiazole: The THF group (Target) enhances solubility over ethyl (Analog 2) or thiazole (Analog 3) substituents, critical for bioavailability.
Synthetic Routes: The target compound likely involves amide coupling between a bromoindole-propanoic acid derivative and a THF-thiadiazole amine, akin to methods in (3-bromo-propanamide synthesis). Cyclization strategies for thiadiazoles (e.g., bromine-mediated reactions in ) may apply to the THF-thiadiazole moiety.
Biological Implications: Indole-thiadiazole hybrids are associated with antimicrobial and anticancer activities. The bromo substitution (Target) may enhance DNA intercalation or enzyme inhibition compared to non-halogenated analogs. The THF group could reduce cytotoxicity relative to more lipophilic substituents, as seen in oxadiazole-indole derivatives ().
Preparation Methods
Bromination of Indole
The preparation of 5-bromoindole serves as the foundational step for constructing the target compound. A patent by CN102558017A details a method where indole is dissolved in an alcoholic solvent and treated with liquid bromine at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, selectively brominating the indole at the 5-position due to the directing effects of the pyrrole-like nitrogen.
Reaction Conditions:
-
Solvent: Ethanol or methanol (8–12 times the weight of indole)
-
Temperature: 0–5°C for initial bromine addition, followed by room temperature for completion
-
Workup: Sodium bisulfite quenching to remove excess bromine, followed by sodium hydroxide reflux (12–18 hours) to neutralize side products.
Yield and Purity:
The process yields 5-bromoindole with a mass efficiency of 60–70% after recrystallization from ethanol.
Synthesis of 5-(Tetrahydrofuran-2-yl)-1,3,4-Thiadiazol-2-Amine
Cyclization of Tetrahydrofuran-2-Carboxylic Acid
The thiadiazole core is synthesized using a modified protocol from PMC10743895, which involves cyclodehydration of carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃). For this target, tetrahydrofuran-2-carboxylic acid serves as the starting material.
General Procedure:
-
Reaction Setup: Tetrahydrofuran-2-carboxylic acid (3.00 mmol) is mixed with POCl₃ (10 mL) and stirred for 20 minutes at room temperature.
-
Cyclization: Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90°C for 1 hour.
-
Workup: The reaction is quenched with water, basified to pH 8 using sodium hydroxide, and recrystallized from ethanol.
Key Modifications:
-
Solvent Optimization: Anhydrous tetrahydrofuran (THF) is substituted for POCl₃ in some batches to enhance solubility of the tetrahydrofuran-carboxylic acid.
-
Yield: 45–55% after purification, with LC-MS confirming >95% purity.
Formation of the Propanamide Linker
Activation of 5-Bromoindole
The indole nitrogen is functionalized with a propanoyl group via nucleophilic acylation. Propionic acid is converted to propanoyl chloride using thionyl chloride, as described in CN104987297A.
Procedure:
-
Chlorination: Propionic acid (400 g, 99%) is treated with thionyl chloride (1.2 eq) in 1,2-dichloroethane under reflux for 3 hours.
-
Coupling: The resulting propanoyl chloride is reacted with 5-bromoindole in dichloromethane (DCM) with triethylamine as a base, yielding 3-(5-bromo-1H-indol-1-yl)propanoyl chloride.
Reaction Metrics:
Final Coupling: Thiadiazole-Propanamide Conjugation
Amide Bond Formation
The propanoyl chloride intermediate is coupled with 5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-amine under Schotten-Baumann conditions.
Optimized Protocol:
-
Base: Sodium bicarbonate (6 eq) in ethanol/water (1:1)
-
Workup: The crude product is purified via silica gel chromatography (ethyl acetate/hexane gradient) and recrystallized from methanol.
Yield and Characterization:
-
Isolated Yield: 60–65%
-
Purity: >99% by HPLC (C18 column, acetonitrile/water mobile phase)
-
Structural Confirmation: ¹H-NMR (300 MHz, CDCl₃) shows characteristic peaks for the tetrahydrofuran moiety (δ 1.85–2.10, m) and indole protons (δ 7.25–7.65).
Critical Analysis of Synthetic Pathways
Comparative Efficiency of Thiadiazole Syntheses
A review of methods from PMC10743895 and CN104987297A reveals that POCl₃-mediated cyclization provides superior regioselectivity for thiadiazole formation compared to thermal methods. However, the use of tetrahydrofuran-2-carboxylic acid introduces steric challenges, necessitating prolonged reaction times (Table 1).
Table 1: Thiadiazole Synthesis Metrics
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare this compound, and how can reaction intermediates be optimized for yield?
- Methodology: The synthesis typically involves coupling a bromoindole derivative with a thiadiazole-ylidene scaffold. For example, 3-bromo-N-(thiazol-2-yl)propanamide intermediates (similar to those in ) are synthesized by reacting amines with 3-bromopropanoyl chloride under basic aqueous conditions (e.g., 5% Na₂CO₃). Stirring duration (10–20 minutes) and solvent selection (e.g., THF or DMF) significantly impact yield .
- Key Step: Formation of the thiadiazole-ylidene moiety often requires cyclization under acidic or catalytic conditions, as seen in (refluxing with acetic acid and sodium acetate).
Q. How is structural confirmation achieved post-synthesis?
- Analytical Techniques:
- NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., bromoindole protons at δ 7.2–7.8 ppm; thiadiazole protons at δ 8.1–8.5 ppm) .
- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1540 cm⁻¹ (C=N/C-Br vibrations) .
- Mass Spectrometry: High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ matching C₁₉H₁₈BrN₃O₂S) .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity and binding mechanisms?
- Approach:
- Molecular Docking: Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). highlights docking studies with a resolution of 2.0 Å, identifying hydrogen bonds between the thiadiazole moiety and active-site residues .
- MD Simulations: Analyze stability of ligand-target complexes over 100 ns trajectories to assess binding free energies (e.g., ΔG = −8.2 kcal/mol) .
- Validation: Compare computational results with experimental bioassay data (e.g., IC₅₀ values from kinase inhibition assays).
Q. What strategies resolve contradictions in spectroscopic or bioactivity data across studies?
- Case Example: Discrepancies in NMR chemical shifts may arise from solvent polarity or crystallinity. Cross-validate using X-ray crystallography (as in ) or 2D NMR (COSY, HSQC) .
- Bioactivity Conflicts: If the compound shows variable IC₅₀ values against a target, assess assay conditions (e.g., pH, temperature) or purity (>95% by HPLC, as per ) .
Q. How can reaction conditions be optimized for scalability without compromising stereochemical integrity?
- Design of Experiments (DoE): Apply factorial designs to test variables like temperature (40–80°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. THF). emphasizes using flow chemistry for reproducible, high-yield syntheses .
- Critical Parameter: The (2E)-configuration of the thiadiazole-ylidene group requires strict control of reaction time and base strength (e.g., NaH vs. Et₃N) to avoid isomerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
